BENGHE Foundational & Exploratory

Check Availability & Pricing

physical properties of 2-Methyl-4-
(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

2-Methyl-4-
Compound Name: _
(trifluoromethoxy)benzaldehyde

Cat. No.: B1304983

An In-Depth Technical Guide to the Physical Properties of 2-Methyl-4-
(trifluoromethoxy)benzaldehyde

Introduction: A Molecule of Interest in Modern
Synthesis

2-Methyl-4-(trifluoromethoxy)benzaldehyde is a substituted aromatic aldehyde that holds
significant interest for researchers in drug development and materials science. Its structure
combines three key functional moieties: an aldehyde group, a reactive handle for countless
chemical transformations; a methyl group, which can influence steric interactions and electronic
properties; and a trifluoromethoxy (-OCF3) group. The trifluoromethoxy group, in particular, is a
powerful modulator of physicochemical properties. It is highly lipophilic and metabolically
stable, and its strong electron-withdrawing nature can profoundly alter the reactivity of the
aromatic ring and the aldehyde.[1][2] Understanding the fundamental physical properties of this
compound is, therefore, the foundational first step for its effective use as a building block in the
synthesis of novel therapeutic agents and advanced materials.[3] This guide provides a
detailed examination of these properties, grounded in established analytical principles and
contextualized for the practicing scientist.

Chemical Identity and Core Properties
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The unique arrangement of functional groups in 2-Methyl-4-(trifluoromethoxy)benzaldehyde
dictates its physical behavior and chemical reactivity.

e CAS Number: 886763-07-1[4]
e Molecular Formula: CoH7F302[4]
e Molecular Weight: 204.15 g/mol [4]

The structure features a benzene ring substituted with methyl, trifluoromethoxy, and formyl
(aldehyde) groups at positions 2, 4, and 1, respectively.

Caption: Molecular structure of 2-Methyl-4-(trifluoromethoxy)benzaldehyde.

Quantitative Physical Properties

A summary of the key physical data is presented below. It is important to note that some of
these values are predicted based on computational models, which is common for specialized
research chemicals.

Property Value Source
Boiling Point 222.1 £ 35.0 °C (Predicted) [5]
Density 1.293 + 0.06 g/cm? (Predicted) [5]
Refractive Index 1.4690 [5]
Sensitivity Air Sensitive [5]

Analysis of Properties

e Boiling Point: The predicted boiling point of 222.1 °C is relatively high, reflecting the
compound's molecular weight of 204.15 g/mol and the presence of a polar aldehyde group,
which can participate in dipole-dipole interactions. The large uncertainty (z 35.0 °C) is
characteristic of computational predictions and underscores the need for experimental
verification.
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o Density: With a predicted density of approximately 1.293 g/cm3, the compound is denser
than water. This is largely attributable to the presence of three heavy fluorine atoms in the
trifluoromethoxy group.

o Refractive Index: The refractive index of 1.4690 is a crucial parameter for identity
confirmation and purity assessment. It reflects how light propagates through the substance
and is a characteristic physical constant.

» Air Sensitivity: The designation "Air Sensitive" suggests that the aldehyde group is
susceptible to oxidation, likely forming the corresponding carboxylic acid upon prolonged
exposure to air.[5] This is a critical consideration for handling and storage, necessitating an
inert atmosphere (e.g., nitrogen or argon).

Experimental Determination of Physical Properties

To ensure scientific integrity, predicted data should be validated experimentally. The following
section outlines standard, self-validating protocols for determining key physical properties. The
causality behind each step is explained to highlight best practices.

Workflow for Physical Property Characterization

Caption: Standard workflow for experimental physical property validation.

Protocol 1: Boiling Point Determination (Microscale)

This method is suitable for small sample quantities and provides an accurate boiling point.

Causality: The boiling point is the temperature at which a liquid's vapor pressure equals the
surrounding atmospheric pressure. This protocol creates a contained system where this
equilibrium can be precisely observed.

Methodology:

e Preparation: Place 0.2-0.3 mL of 2-Methyl-4-(trifluoromethoxy)benzaldehyde into a small-
diameter reaction tube.

o Capillary Inversion: Take a melting point capillary tube, seal one end in a flame, and place it,
open-end down, into the reaction tube. The capillary acts as a manometer.
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o Apparatus Assembly: Attach the reaction tube to a calibrated thermometer. The bulb of the
thermometer should be level with the sample.

e Heating: Immerse the assembly in a heating bath (e.g., silicone oil). Heat the bath slowly (1-
2 °C per minute) with constant stirring to ensure uniform temperature distribution.

e Observation: As the liquid heats, air trapped in the capillary will slowly bubble out. When the
boiling point is reached, a rapid and continuous stream of bubbles will emerge from the
capillary.

o Equilibrium Point: Remove the heat source. The bubbling will slow and stop. The exact
boiling point is the temperature at which the liquid just begins to be drawn back into the
capillary tube. This is the point where the external pressure equals the vapor pressure of the
substance.

e Pressure Correction: Record the atmospheric pressure. If it is not exactly 760 mmHg, the
observed boiling point must be corrected using a nomograph or the Clausius-Clapeyron
relation. This is crucial as boiling point is pressure-dependent.

Protocol 2: Density Measurement using a Pycnometer

Causality: Density is an intrinsic property defined as mass per unit volume. A pycnometer is a
flask with a precise, known volume, allowing for a highly accurate determination of a liquid's
density.

Methodology:
 Calibration: Clean and thoroughly dry a pycnometer. Weigh it precisely (m1).

 Fill with Water: Fill the pycnometer with deionized water of a known temperature (e.g., 20 °C)
and weigh it again (mz2). The volume of the pycnometer (V) can be calculated using the
known density of water at that temperature: V = (mz2 - m1) / p_water. This calibration step is
critical for accuracy.

o Sample Measurement: Empty and dry the pychometer completely.
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 Fill with Sample: Fill the calibrated pycnometer with 2-Methyl-4-
(trifluoromethoxy)benzaldehyde at the same temperature and weigh it (ms).

o Calculation: The density of the sample (p_sample) is calculated as: p_sample = (ms - m1) / V.

» Repeat: Perform the measurement in triplicate to ensure reproducibility and report the
average value.

Conclusion

The physical properties of 2-Methyl-4-(trifluoromethoxy)benzaldehyde are dictated by its
unique molecular architecture. Its high boiling point, density greater than water, and
characteristic refractive index are consistent with a fluorinated aromatic aldehyde of its
molecular weight. The compound's noted air sensitivity is a critical handling parameter,
requiring storage under an inert atmosphere to prevent oxidative degradation. While
computational predictions provide valuable initial data, rigorous experimental verification using
standardized protocols is essential for any research or development application. This
foundational data is indispensable for chemists aiming to leverage this versatile building block
in the synthesis of next-generation pharmaceuticals and materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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